Benzyl 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate
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Overview
Description
BENZYL 2-{[6,8-DIMETHYL-2-(4-NITROPHENYL)-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of diazino[4,5-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a nitrophenyl group, and a diazino[4,5-d]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-{[6,8-DIMETHYL-2-(4-NITROPHENYL)-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazino[4,5-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazino[4,5-d]pyrimidine ring.
Introduction of the Nitro Group: The nitrophenyl group is introduced through nitration reactions, often using nitric acid and sulfuric acid as reagents.
Attachment of the Benzyl Group: The benzyl group is typically introduced via benzylation reactions, using benzyl halides and a suitable base.
Formation of the Sulfanyl Acetate Moiety: This step involves the reaction of the diazino[4,5-d]pyrimidine derivative with a thiol and acetic anhydride to form the sulfanyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-{[6,8-DIMETHYL-2-(4-NITROPHENYL)-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
BENZYL 2-{[6,8-DIMETHYL-2-(4-NITROPHENYL)-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of BENZYL 2-{[6,8-DIMETHYL-2-(4-NITROPHENYL)-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The diazino[4,5-d]pyrimidine core may also play a role in binding to nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups but different core structures.
Benzyl Derivatives: Compounds with benzyl groups but different core structures.
Uniqueness
BENZYL 2-{[6,8-DIMETHYL-2-(4-NITROPHENYL)-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}ACETATE is unique due to its combination of functional groups, which imparts specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H19N5O6S |
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Molecular Weight |
493.5 g/mol |
IUPAC Name |
benzyl 2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetate |
InChI |
InChI=1S/C23H19N5O6S/c1-26-20-18(22(30)27(2)23(26)31)21(35-13-17(29)34-12-14-6-4-3-5-7-14)25-19(24-20)15-8-10-16(11-9-15)28(32)33/h3-11H,12-13H2,1-2H3 |
InChI Key |
KCKXSMWIYYSKPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)OCC4=CC=CC=C4)C(=O)N(C1=O)C |
Origin of Product |
United States |
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